molecular formula C15H20N2O5 B1673696 L-161240 CAS No. 183298-68-2

L-161240

カタログ番号: B1673696
CAS番号: 183298-68-2
分子量: 308.33 g/mol
InChIキー: DGGKRIGJIQRXQD-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-161240 is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an oxazole ring, a carboxamide group, and a dimethoxy-substituted phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-161240 typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde, propylamine, and other reagents necessary for forming the oxazole ring and carboxamide group. Common synthetic routes could involve:

    Formation of the oxazole ring: This might be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the carboxamide group: This could involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

L-161240 can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

科学的研究の応用

Introduction to L-161240

This compound is a compound that has garnered attention in the field of antibacterial drug discovery, particularly as an inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. This section explores the applications of this compound across various scientific research domains, including its role as a tool compound, its efficacy against resistant bacterial strains, and its implications for future drug development.

Inhibition of LpxC

LpxC is an essential enzyme for the synthesis of lipid A, a component of the outer membrane of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The inhibition of LpxC disrupts bacterial membrane integrity and can lead to cell death. This compound has been identified as a potent inhibitor of this enzyme, demonstrating significant antibacterial activity against various strains.

  • Mechanism of Action : this compound binds to the active site of LpxC, preventing it from catalyzing the deacetylation of lipid A precursors. This inhibition is critical for the development of new antibiotics targeting resistant strains of bacteria .

Tool Compound in Research

This compound has been widely utilized as a tool compound in both academic and industrial settings for studying LpxC enzymology and the broader implications of LPS biosynthesis. Its application spans several research areas:

  • Structural Biology : Researchers have employed this compound to elucidate the structural characteristics of LpxC and its interaction with various inhibitors. This has facilitated the design of more effective antibacterial agents .
  • Microbiology : Studies have demonstrated how Pseudomonas aeruginosa responds to LpxC inhibition by analyzing changes in membrane composition and proteomic responses. These insights are vital for understanding bacterial resistance mechanisms .

Case Study 1: Efficacy Against Pseudomonas aeruginosa

A study conducted by researchers at the University of Washington highlighted the differential activity of this compound against Pseudomonas aeruginosa and Escherichia coli. The compound was found to be more effective against E. coli, indicating variations in enzyme susceptibility between different bacterial species. This finding underscores the importance of tailoring antibiotic strategies based on specific bacterial targets .

Case Study 2: QSAR Modeling

Recent quantitative structure-activity relationship (QSAR) modeling studies have focused on predicting the inhibitory activity of various LpxC inhibitors, including this compound. By analyzing chemical space and structure-activity relationships, researchers aim to optimize lead compounds for better efficacy against multi-drug resistant strains .

Comparative Efficacy

In comparative studies, this compound has been evaluated alongside other LpxC inhibitors such as CHIR-090 and PF-5081090. The results indicate that while this compound exhibits strong inhibitory properties, its effectiveness can vary significantly based on the bacterial strain and environmental conditions .

CompoundTarget EnzymeActivity Against E. coliActivity Against P. aeruginosaNotes
This compoundLpxCModerateLowPotent but strain-dependent
CHIR-090LpxCHighHighMost potent inhibitor
PF-5081090LpxCModerateModerateClinical trials terminated

作用機序

The mechanism of action of L-161240 would depend on its specific biological or chemical activity. This could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition or activation of specific biochemical processes.

類似化合物との比較

Similar Compounds

Similar compounds might include other oxazole derivatives, carboxamides, and dimethoxy-substituted phenyl compounds. Examples could include:

  • (4r)-2-(3,4-Dimethoxyphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide
  • (4r)-2-(3,4-Dimethoxy-5-Methylphenyl)-N-Hydroxy-4,5-Dihydro-1,3-Oxazole-4-Carboxamide

Uniqueness

The uniqueness of L-161240 lies in its specific substitution pattern and the combination of functional groups, which might confer unique chemical and biological properties compared to similar compounds.

生物活性

L-161240 is a potent inhibitor of LpxC, an essential enzyme in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. This compound has gained attention due to its selective antibacterial activity, particularly against Escherichia coli, while showing limited efficacy against Pseudomonas aeruginosa. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, comparative efficacy, and relevant case studies.

This compound functions as a competitive inhibitor of LpxC by binding to its active site, which contains a zinc ion crucial for enzymatic activity. The compound features a hydroxamate group that chelates the zinc ion, thereby inhibiting the enzyme's function. The structural characteristics of this compound include:

  • Hydroxamate Group : Essential for binding to the zinc ion.
  • Oxazoline Ring : Contributes to the overall binding affinity.
  • Phenyl Ring with Methoxy Substituents : Enhances interactions with the enzyme.

The binding affinity of this compound for E. coli LpxC (EcLpxC) is significantly higher than that for P. aeruginosa LpxC (PaLpxC), which explains its differential antibacterial activity. The inhibition constant KiK_i for EcLpxC is approximately 50 nM, with a minimum inhibitory concentration (MIC) ranging from 1 to 3 μg/mL against wild-type E. coli .

Comparative Efficacy Against Bacterial Strains

The efficacy of this compound varies significantly between different bacterial species. The following table summarizes its activity against various strains:

Bacterial StrainMIC (μg/mL)Inhibition (%)
E. coli1 - 396
P. aeruginosa>50<6
Aquifex aeolicusNot testedResistant

The data indicates that while this compound is highly effective against E. coli, it fails to inhibit P. aeruginosa, likely due to the latter's robust outer membrane and multidrug efflux pumps .

Structural Insights

Recent studies have provided structural insights into how this compound interacts with EcLpxC. The crystal structure reveals a unique backbone flipping in the enzyme upon inhibitor binding, which expands the active site and allows for diverse inhibitor interactions. This conformational change is not observed in PaLpxC, contributing to the selective inhibition profile of this compound .

Case Studies and Research Findings

  • In Vivo Efficacy : In animal models, administration of this compound has demonstrated significant therapeutic potential by rescuing mice from lethal doses of E. coli infection .
  • Resistance Mechanisms : Studies have suggested that resistance in P. aeruginosa may stem from either insufficient penetration through the outer membrane or active efflux mechanisms that remove the compound before it can exert its effect .
  • Quantitative Structure-Activity Relationship (QSAR) : A recent QSAR modeling study analyzed various LpxC inhibitors, including this compound, predicting their bioactivity and guiding future lead optimization efforts .

特性

IUPAC Name

(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKRIGJIQRXQD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-161240
Reactant of Route 2
L-161240
Reactant of Route 3
L-161240
Reactant of Route 4
Reactant of Route 4
L-161240
Reactant of Route 5
L-161240
Reactant of Route 6
Reactant of Route 6
L-161240

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。